molecular formula C11H14BrNO B14015895 5-Bromo-N,N,2,4-tetramethylbenzamide

5-Bromo-N,N,2,4-tetramethylbenzamide

Cat. No.: B14015895
M. Wt: 256.14 g/mol
InChI Key: AAXNJMAUJQQTEX-UHFFFAOYSA-N
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Description

5-Bromo-N,N,2,4-tetramethylbenzamide (systematic name: 5-bromo-N,N,2,4-tetramethylbenzamide) is a brominated aromatic amide derivative characterized by a benzamide core substituted with a bromine atom at the 5-position and methyl groups at the 2- and 4-positions on the benzene ring. The N,N-dimethyl groups on the amide nitrogen further enhance its steric and electronic properties. The bromine substituent is critical for modulating electronic effects, while the methyl groups influence solubility and conformational stability.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

5-bromo-N,N,2,4-tetramethylbenzamide

InChI

InChI=1S/C11H14BrNO/c1-7-5-8(2)10(12)6-9(7)11(14)13(3)4/h5-6H,1-4H3

InChI Key

AAXNJMAUJQQTEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N(C)C)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,N,2,4-tetramethylbenzamide typically involves the bromination of N,N,2,4-tetramethylbenzamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of 5-Bromo-N,N,2,4-tetramethylbenzamide may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,N,2,4-tetramethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the amide group can lead to the formation of amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of various substituted benzamides.

    Oxidation Reactions: Formation of carboxylic acids or ketones.

    Reduction Reactions: Formation of amines or alcohols.

Scientific Research Applications

5-Bromo-N,N,2,4-tetramethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-N,N,2,4-tetramethylbenzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-bromo-N,N,2,4-tetramethylbenzamide can be contextualized by comparing it to related brominated benzamides and heterocyclic analogs. Key differences in substituents, synthesis routes, and biological activities are highlighted below.

Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
5-Bromo-N,N,2,4-tetramethylbenzamide Br (C5), CH₃ (C2, C4), N,N-(CH₃)₂ C₁₁H₁₄BrNO 256.14 Not reported High steric bulk; potential for hydrophobic interactions
5-Bromo-2-fluoro-N-methylbenzamide Br (C5), F (C2), CH₃ (N) C₈H₇BrFNO 240.05 Not reported Fluorine enhances electronegativity; used in SARS-CoV-2 inhibitor synthesis
N-(2-nitrophenyl)-4-bromo-benzamide Br (C4), NO₂ (N-phenyl) C₁₃H₉BrN₂O₃ 337.13 Not reported Nitro group increases reactivity; crystallizes with two asymmetric units
2-Bromo-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide Br (C2), thiazolo-pyridine (C4) C₂₀H₁₄BrN₃OS 440.32 Not reported Thiazolo-pyridine moiety enhances π-π stacking; antiviral potential
2-Bromo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzothien-5-yl]acetamide Br (C2), trimethoxybenzoyl (C2) C₂₀H₁₆BrNO₄S 446.31 164–166 Trimethoxy group improves solubility; antitumor activity

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